molecular formula C9H18N2O B1520617 3-Butyl-1-methylpiperazin-2-one CAS No. 1073556-04-3

3-Butyl-1-methylpiperazin-2-one

Cat. No.: B1520617
CAS No.: 1073556-04-3
M. Wt: 170.25 g/mol
InChI Key: GRWAGOYADKISGI-UHFFFAOYSA-N
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Description

“3-Butyl-1-methylpiperazin-2-one” is an organic compound with the linear formula C9H18N2O . It belongs to the class of piperazine derivatives.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CCCCC1NCCN(C)C1=O . The InChI code for the compound is 1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 170.25 g/mol .

Scientific Research Applications

Ionic Liquids and Green Chemistry

Ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, have been studied for their potential as green solvents. The research highlights the importance of treating ionic liquids with caution due to potentially hazardous properties and unknown toxicity or stability, emphasizing the need for careful handling in green chemistry applications (Swatloski, Holbrey, & Rogers, 2003).

Chiral Solvating Agents

Compounds such as enantiopure (S)-1-benzyl-6-methylpiperazine-2,5-dione have been explored for their chiral solvating properties in NMR spectroscopy. This research demonstrates the utility of certain piperazine derivatives as tools for distinguishing between enantiomers in chemical studies, highlighting potential applications in analytical chemistry (Wagger et al., 2007).

Pharmacological Research

The pharmacological exploration of piperazine derivatives for receptor binding and drug development is another area of significant interest. For instance, 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor underline the ongoing research into novel therapeutic agents targeting specific receptors (Altenbach et al., 2008).

Organic Synthesis and Catalysts

Research into the use of ionic liquids as solvents and catalysts for organic synthesis reactions, such as the living radical polymerization of methyl methacrylate, showcases the versatility of these compounds in facilitating chemical reactions under milder conditions and with enhanced efficiency (Carmichael, Haddleton, Bon, & Seddon, 2000).

Mechanism of Action

Keep in mind that additional research is essential to fully elucidate the mechanism of action and other aspects of this compound. If you have any further questions or need additional information, feel free to ask! 😊🔬 .

Biochemical Analysis

Biochemical Properties

3-Butyl-1-methylpiperazin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, influencing the production of short-chain fatty acids (SCFAs) which are crucial for maintaining energy balance and normal physiological functions . The nature of these interactions often involves modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been shown to induce apoptosis by upregulating apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This suggests that this compound may have potential as an anticancer agent by promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For instance, it has been noted to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes, thereby reducing the production of pro-inflammatory mediators . This highlights its potential role in modulating inflammatory responses at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can vary over time, with potential degradation affecting its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may lead to alterations in cellular functions, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperazine derivatives have been shown to reduce nociceptive and arthritic symptoms in rat models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity and ensure maximum therapeutic benefit.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been observed to influence glycolipid metabolism by modulating the production of SCFAs, which play a key role in maintaining energy homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, thereby influencing its activity and function . The precise mechanisms of transport and distribution are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-butyl-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAGOYADKISGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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